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Abstract
NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1),

an enzyme critically involved in DNA single-strand break repair. Developed by Nerviano

Medical Sciences, this isoindolinone-based compound has demonstrated significant preclinical

efficacy, both as a monotherapy and in combination with DNA-damaging agents. This technical

guide provides a comprehensive overview of the discovery, mechanism of action, and

preclinical development of NMS-P515, including detailed experimental methodologies and key

quantitative data to support further research and development efforts in the field of targeted

cancer therapy.

Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER)

pathway, responsible for detecting and signaling DNA single-strand breaks.[1] Inhibition of

PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with

deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations,

through the mechanism of synthetic lethality. NMS-P515 was identified from an isoindolinone

carboxamide series as a potent and selective inhibitor of PARP-1.[2][3] This document outlines

the discovery and preclinical characterization of NMS-P515.
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Discovery and Physicochemical Properties
NMS-P515, chemically known as (S)-1-(1-cyclohexylethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-

carboxamide, was discovered through the exploration of a C1-methylated isoindolinone

scaffold.[3] It is a stereospecific inhibitor, with the (S)-enantiomer being significantly more active

than the (R)-enantiomer.[2]

Table 1: Physicochemical and ADME Properties of NMS-P515

Property Value Reference

Molecular Formula C₁₇H₂₂N₂O₂ [2]

Molecular Weight 286.37 g/mol [2]

Stereochemistry (S)-enantiomer [2]

Solubility (pH 7.4) >200 µM [2]

hPPB (%) 92.2 [2]

CYP Inhibition
IC₅₀ > 10 µM for major

isoforms
[2]

Mechanism of Action
NMS-P515 exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. This

inhibition prevents the repair of DNA single-strand breaks, which, during replication, can be

converted into more lethal double-strand breaks. In cancer cells with deficient homologous

recombination repair pathways, these double-strand breaks cannot be efficiently repaired,

leading to cell death.
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Figure 1: NMS-P515 Mechanism of Action.

Preclinical Efficacy
The preclinical activity of NMS-P515 has been evaluated through a series of in vitro and in vivo

studies, demonstrating its potency and selectivity.

Biochemical and Cellular Activity
NMS-P515 is a potent inhibitor of PARP-1 in both biochemical and cellular assays.[2]

Table 2: In Vitro Activity of NMS-P515
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Assay Parameter Value Cell Line Reference

Biochemical

Assay
Kd 16 nM - [2]

Cellular Assay IC₅₀ 27 nM HeLa [2]

In Vivo Antitumor Activity
The in vivo efficacy of NMS-P515 was assessed in a Capan-1 human pancreatic cancer

xenograft model in nude mice. Capan-1 cells have a BRCA2 mutation, making them sensitive

to PARP inhibition.[3]

Table 3: In Vivo Efficacy of NMS-P515 in Capan-1 Xenograft Model

Treatment Group Dose and Schedule
Tumor Growth
Inhibition (%)

Reference

NMS-P515 80 mg/kg, p.o., q.d. 48 [3]

NMS-P515 +

Temozolomide

80 mg/kg, p.o., q.d. +

62.5 mg/kg, i.p., q.d. x

5

79 [3]

Experimental Protocols
The following are representative protocols for the key experiments conducted during the

preclinical development of NMS-P515.

PARP-1 Enzymatic Assay
This assay measures the ability of NMS-P515 to inhibit the catalytic activity of recombinant

human PARP-1.

Protocol:

Recombinant human PARP-1 is incubated with a reaction buffer containing NAD⁺ and

activated DNA.
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NMS-P515 is added at various concentrations.

The reaction is allowed to proceed for a specified time at 37°C.

The consumption of NAD⁺ is measured, often using a coupled enzymatic reaction that

produces a fluorescent or colorimetric signal.

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic

equation.
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Figure 2: PARP-1 Enzymatic Assay Workflow.

Cellular PARP Inhibition Assay
This assay determines the ability of NMS-P515 to inhibit PARP activity within a cellular context.

Protocol:

HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with various concentrations of NMS-P515 for a defined period.
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DNA damage is induced by treating the cells with hydrogen peroxide (H₂O₂).

Cells are fixed and permeabilized.

Poly(ADP-ribose) (PAR) levels are detected using an anti-PAR antibody and a fluorescently

labeled secondary antibody.

Fluorescence intensity is quantified using a high-content imaging system.

IC₅₀ values are determined from the dose-response curve.

Capan-1 Xenograft Model
This in vivo model assesses the antitumor efficacy of NMS-P515 in a relevant cancer model.

Protocol:

Female athymic nude mice are subcutaneously inoculated with Capan-1 human pancreatic

cancer cells.

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control groups.

NMS-P515 is administered orally at the specified dose and schedule.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors are excised and weighed.

Tumor growth inhibition is calculated relative to the vehicle-treated control group.
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Figure 3: Capan-1 Xenograft Model Workflow.

Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically

for NMS-P515. Further development by Nerviano Medical Sciences or its partners may be

ongoing but is not in the public domain.

Conclusion
NMS-P515 is a potent and stereospecific PARP-1 inhibitor with a well-defined mechanism of

action and promising preclinical antitumor activity. The data presented in this technical guide

highlight its potential as a therapeutic agent, particularly for cancers with defects in DNA repair
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pathways. The detailed experimental protocols provide a foundation for researchers to further

investigate the properties and potential applications of NMS-P515 and similar compounds in

the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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